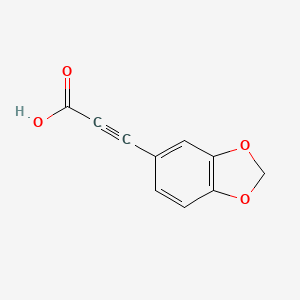

3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid

描述

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUOFUQDMINWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C#CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

Attachment of the Propynoic Acid Moiety: The benzodioxole intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the propynoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

化学反应分析

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the propynoic acid moiety to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzodioxole derivatives.

科学研究应用

Chemistry

3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid is utilized as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

This compound has been investigated for its potential biological activities, including:

- Antioxidant Properties : Research indicates that it may exhibit significant radical-scavenging activity comparable to established antioxidants like ascorbic acid.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects:

- Antimicrobial Activity : In vitro tests have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(6-nitro-2H-1,3-benzodioxol-5-yl)propanoic acid | Contains nitro groups | Moderate antimicrobial |

| 3-(6-methoxy-2H-benzodioxol-5-yl)propanoic acid | Contains methoxy groups | Antioxidant activity |

Case Study 1: Antioxidant Potential

A study assessed the antioxidant activity of various benzodioxole derivatives, including this compound. The compound demonstrated significant radical-scavenging activity comparable to established antioxidants.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted against common pathogens. Results indicated that this compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential for development into new antimicrobial agents.

作用机制

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

相似化合物的比较

3-(1,3-Benzodioxol-5-yl)propanoic Acid

- Structure : Single bond between C2 and C3 (CH₂-CH₂-COOH).

- Key Differences : The absence of a triple bond reduces acidity (pKa ~4.5–5.0) compared to the propiolic acid derivative. The saturated chain increases flexibility, influencing crystal packing and hydrogen-bonding motifs .

- Applications : Less reactive in click chemistry or cycloadditions but more stable under acidic conditions.

(E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoic Acid (3,4-Methylenedioxycinnamic Acid)

- Structure : Double bond (CH=CH-COOH) instead of a triple bond.

- Key Differences: Conjugation: Extended π-system enhances UV absorption and fluorescence properties. Acidity: Weaker acid (pKa ~4.2–4.8) than the propiolic acid analogue due to reduced electron withdrawal . Biological Activity: Known for antioxidant and anti-inflammatory effects, unlike the less-studied propiolic acid derivative .

2-Propenoic Acid, 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-

- Structure: Difluorinated benzodioxole with a propenoic acid group.

- Key Differences: Electron Effects: Fluorine atoms increase electronegativity, altering reactivity in nucleophilic additions. Physicochemical Properties: Higher molar mass (228.15 g/mol) and density (predicted 1.38 g/cm³) compared to the non-fluorinated propiolic acid analogue .

Physicochemical Properties

Crystallographic Comparisons

生物活性

3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid, also known as a derivative of the benzodioxole family, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzodioxole moiety that is often associated with various pharmacological effects.

- Molecular Formula : C10H6O4

- Molecular Weight : 190.15 g/mol

- CAS Number : 10231-46-6

1. Insecticidal Activity

Recent studies have highlighted the insecticidal potential of compounds within the benzodioxole class against Aedes aegypti, a major vector for several viral diseases. In particular, research indicates that certain derivatives, including those related to this compound, exhibit significant larvicidal activity.

Case Study Findings :

- The compound demonstrated an LC50 value of approximately 28.9 ± 5.6 μM after 24 hours of exposure.

- Compared to standard insecticides like temephos (LC50 < 10.94 μM), the compound shows promise in mosquito control without significant toxicity to mammals at higher concentrations (up to 5200 μM) .

2. Antioxidant Activity

The antioxidant capacity of benzodioxole derivatives has been explored in various contexts. Compounds from this family often exhibit significant free radical scavenging abilities, which can contribute to their protective effects against oxidative stress in biological systems.

3. Cytotoxicity Studies

Initial assessments of cytotoxicity indicate that certain derivatives do not exhibit harmful effects on human peripheral blood mononuclear cells, suggesting a favorable safety profile for therapeutic applications.

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. The presence of the benzodioxole structure may enhance its ability to modulate enzyme activities or interfere with cellular signaling pathways.

常见问题

Q. What are the recommended synthetic routes for 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid, and how can intermediates be optimized?

Methodological Answer: A common approach involves coupling reactions between a benzodioxol-containing precursor (e.g., 1,3-benzodioxol-5-ylboronic acid) and propiolic acid derivatives. For example, Suzuki-Miyaura cross-coupling or Sonogashira coupling may be employed to introduce the alkyne moiety. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions) and reaction conditions (e.g., inert atmosphere, temperature control) to minimize side reactions like alkyne oligomerization. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify benzodioxol protons (δ 6.7–7.2 ppm for aromatic protons; δ 5.9–6.1 ppm for methylenedioxy group) and propiolic acid protons (δ 2.5–3.5 ppm for α-protons, with coupling constants indicative of alkyne geometry).

- IR : Confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- GC-MS : Use electron ionization (EI) to fragment the molecule; the benzodioxol fragment (m/z 149) and propiolic acid moiety (m/z 69) are diagnostic. Reference NIST spectral libraries for validation .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in sealed containers.

- First Aid : For skin contact, rinse with water for ≥15 minutes; for eye exposure, use emergency eyewash stations. Respiratory irritation requires immediate fresh air and medical evaluation .

Advanced Research Questions

Q. How can researchers design experiments to probe the reactivity of the propiolic acid group in this compound?

Methodological Answer:

- Kinetic Studies : Monitor alkyne reactivity (e.g., click chemistry with azides) using UV-Vis or HPLC to track reaction progress. Vary pH and temperature to assess stability.

- Conjugation Studies : React the alkyne with biomolecules (e.g., peptides via CuAAC) and characterize adducts via MALDI-TOF or LC-MS.

- Electrochemical Analysis : Use cyclic voltammetry to study redox behavior, focusing on the carboxylic acid and alkyne functional groups .

Q. How can contradictions in reported biological activity data for benzodioxol derivatives be resolved?

Methodological Answer:

- Structural Confirmation : Validate compound purity via HPLC and X-ray crystallography (as in related benzodioxol structures) to rule out isomerization or degradation .

- Assay Reproducibility : Replicate studies under standardized conditions (e.g., cell lines, incubation time). Use positive controls (e.g., known inhibitors) to calibrate activity measurements.

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on benzodioxol) using molecular docking to predict binding affinities .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2, given benzodioxol's anti-inflammatory potential). Set grid boxes around active sites and apply AMBER force fields for energy minimization.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions with VMD.

- QSAR : Develop models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict activity across derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or solubility data across studies?

Methodological Answer:

- Purity Assessment : Re-measure properties using recrystallized samples (solvent: ethanol/water mixtures) and DSC for melting point verification.

- Solvent Variability : Test solubility in buffered vs. unbuffered systems (e.g., PBS vs. DMSO) and report exact conditions (pH, temperature).

- Inter-Lab Comparison : Collaborate with independent labs to cross-validate data, ensuring instrumentation calibration (e.g., NMR shimming, GC column conditioning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。